molecular formula C24H21O15- B1261518 7-hydroxy-5-oxido-2-(3,4,5-trihydroxyphenyl)chromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside

7-hydroxy-5-oxido-2-(3,4,5-trihydroxyphenyl)chromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside

Cat. No.: B1261518
M. Wt: 549.4 g/mol
InChI Key: URVJYTCBPQJMHX-XQKZCQIMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin-5-olate 3-O-(6''-O-carboxylatoacetyl)-beta-D-glucoside(1-) is anion of delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside arising from deprotonation of the malonyl carboxy and 5-hydroxy groups. It is a conjugate base of a delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside. It is a conjugate acid of a delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside(2-).

Scientific Research Applications

Cytotoxic Activities

  • Compounds related to the specified chemical, including flavonol glycosides isolated from Triplaris cumingiana, have demonstrated cytotoxic activities against several human cancer cell lines, suggesting potential applications in cancer therapy (Hussein et al., 2005).

Antimicrobial and Antioxidant Properties

  • A study on 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-β-d-glucopyranosides, compounds similar to the one , revealed significant antimicrobial and antioxidant activities. These findings suggest potential applications in developing new antibiotics and antioxidants (Sheikh et al., 2013).

Synthesis and Biological Activities

  • The synthesis of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides, which are structurally similar to the specified compound, was reported. These synthesized compounds were screened for antimicrobial and antioxidant activity, indicating potential medicinal applications (Hatzade et al., 2008).

Radical Scavenging Activity

  • Phenolic glycosides, which are structurally related to the compound , have been isolated from various plants and demonstrated radical-scavenging activities. This suggests potential applications in therapies against oxidative stress-related diseases (Kikuzaki et al., 2008).

Inhibitory Effects on Cholinesterases and β-secretase Activities

  • Novel 7-substituted 6-iodo-3-O-flavonol glycosides, which share structural features with the specified compound, have been studied for their inhibitory effects against cholinesterases and β-secretase activities. This research indicates potential therapeutic applications in neurodegenerative disorders (Agbo et al., 2019).

Properties

Molecular Formula

C24H21O15-

Molecular Weight

549.4 g/mol

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-7-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxyoxan-2-yl]methoxy]propanoate

InChI

InChI=1S/C24H22O15/c25-9-3-11(26)10-5-15(23(37-14(10)4-9)8-1-12(27)19(32)13(28)2-8)38-24-22(35)21(34)20(33)16(39-24)7-36-18(31)6-17(29)30/h1-5,16,20-22,24,26-28,32-35H,6-7H2,(H,29,30)/p-1/t16-,20-,21+,22-,24-/m1/s1

InChI Key

URVJYTCBPQJMHX-XQKZCQIMSA-M

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)[O-])O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-5-oxido-2-(3,4,5-trihydroxyphenyl)chromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 2
7-hydroxy-5-oxido-2-(3,4,5-trihydroxyphenyl)chromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 3
7-hydroxy-5-oxido-2-(3,4,5-trihydroxyphenyl)chromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 4
7-hydroxy-5-oxido-2-(3,4,5-trihydroxyphenyl)chromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 5
7-hydroxy-5-oxido-2-(3,4,5-trihydroxyphenyl)chromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
7-hydroxy-5-oxido-2-(3,4,5-trihydroxyphenyl)chromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside

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